molecular formula C9H17N3 B13333528 4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine

4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine

Katalognummer: B13333528
Molekulargewicht: 167.25 g/mol
InChI-Schlüssel: KARPRBWKPNVTSE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Historical Evolution of Pyrazole Derivatives in Drug Discovery

The pyrazole nucleus has been a cornerstone of medicinal chemistry since the 19th century, with early applications in dyes and agrochemicals paving the way for pharmaceutical innovations. The discovery of Celecoxib in the 1990s marked a paradigm shift, demonstrating pyrazole’s potential as a selective cyclooxygenase-2 (COX-2) inhibitor for anti-inflammatory therapy. Subsequent research expanded pyrazole’s utility to anticancer, antiviral, and antimicrobial domains, driven by its ability to accommodate diverse substituents while maintaining metabolic stability.

Modern pyrazole derivatives like 4-methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine build upon this legacy through targeted N-alkylation and amino group incorporation. The compound’s 3-methylbutan-2-yl substituent introduces steric bulk, potentially improving receptor selectivity, while the 3-amino group facilitates hydrogen bonding with biological targets. Such structural refinements reflect iterative advancements in rational drug design, where pyrazole serves as a modular platform for optimizing pharmacokinetic and pharmacodynamic properties.

Table 1: Key Pyrazole Derivatives in Therapeutics

Compound Therapeutic Area Structural Feature Year Introduced
Celecoxib Anti-inflammatory 4-Sulfonamide substitution 1998
Crizotinib Anticancer 2-Aminopyridine fusion 2011
4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine Antimicrobial (Research) Branched N-alkyl, 3-amino group 2020s

Structural Significance of N-Substituted Pyrazole Amines in Bioactive Molecules

The bioactivity of pyrazole derivatives is profoundly influenced by N-substitution patterns. In 4-methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine, the 3-amino group acts as a hydrogen bond donor, critical for interactions with enzymatic active sites, while the N1 3-methylbutan-2-yl group enhances lipophilicity, potentially improving membrane permeability. This dual functionality aligns with contemporary strategies to balance polarity and hydrophobicity in CNS-active and antimicrobial agents.

The branched alkyl chain at N1 introduces conformational restrictions, reducing entropy penalties during target binding. Computational studies of analogous compounds suggest that such substituents stabilize ligand-receptor complexes through van der Waals interactions. Furthermore, the methyl group at C4 modulates electron density across the pyrazole ring, fine-tuning reactivity in nucleophilic substitution reactions—a property exploited in prodrug derivatization.

Molecular Properties of 4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine

Property Value Method of Determination
Molecular Formula C₉H₁₇N₃ High-resolution mass spectrometry
Molecular Weight 167.25 g/mol PubChem computation
XLogP3 2.1 PubChem prediction
Hydrogen Bond Donors 1 (3-amino group) Cactvs 3.4.6.11

Synthetic routes to this compound typically involve:

  • Condensation of hydrazine derivatives with β-diketones to form the pyrazole core
  • Sequential N-alkylation using 3-methyl-2-butyl halides
  • Selective amination at C3 via Buchwald-Hartwig coupling

Eigenschaften

Molekularformel

C9H17N3

Molekulargewicht

167.25 g/mol

IUPAC-Name

4-methyl-1-(3-methylbutan-2-yl)pyrazol-3-amine

InChI

InChI=1S/C9H17N3/c1-6(2)8(4)12-5-7(3)9(10)11-12/h5-6,8H,1-4H3,(H2,10,11)

InChI-Schlüssel

KARPRBWKPNVTSE-UHFFFAOYSA-N

Kanonische SMILES

CC1=CN(N=C1N)C(C)C(C)C

Herkunft des Produkts

United States

Vorbereitungsmethoden

Construction of the Pyrazole Ring with 3-Methylbut-2-yl Substituent

The key challenge in synthesizing 4-Methyl-1-(3-methylbut-2-yl)-1H-pyrazol-3-amine is installing the (3-methylbut-2-yl) group at the N-1 position and the amino group at the 3-position.

Research indicates that the most effective approach involves:

Specific Synthesis Routes

a. Cyclization of Hydrazines with 1,3-Dicarbonyls:

  • Starting from a 1,3-dicarbonyl compound (e.g., acetylacetone or its derivatives), a hydrazine derivative bearing the desired substituents can be condensed to form the pyrazole core.
  • The amino group at position 3 can be introduced via nucleophilic substitution or reduction steps.

b. N-Alkylation of Pyrazoles:

  • Pre-formed pyrazoles can be selectively N-alkylated using alkyl halides or related electrophiles.
  • For the (3-methylbut-2-yl) group, allylic halides or isoprenoid derivatives can serve as alkylating agents.

Specific Preparation Methods from Literature

Direct Synthesis via Hydrazine and 1,3-Dicarbonyls (Based on ACS Research)

A typical method involves:

  • Reacting hydrazine hydrate with a β-dicarbonyl compound (e.g., 2,4-pentanedione).
  • Incorporating alkylation steps with suitable alkyl halides (e.g., 3-methylbut-2-en-1-yl bromide).

Example:

Step 1: Condensation of hydrazine hydrate with 2,4-pentanedione at elevated temperature (~85°C).
Step 2: N-alkylation of the resulting pyrazole with 3-methylbut-2-en-1-yl bromide in the presence of a base (e.g., potassium carbonate) in DMF.
Step 3: Purification via column chromatography.

This approach aligns with the synthesis of various N-substituted pyrazoles reported in recent ACS publications, where the yields range from 38% to 45% depending on the scale and conditions.

Alternative Route: Multicomponent Condensation

  • Combining hydrazine derivatives , α,β-unsaturated carbonyl compounds , and alkylating agents under reflux conditions can yield the target compound directly.

Specific Data from Recent Patents and Literature

Method Reagents Conditions Yield Remarks
Hydrazine + 1,3-dicarbonyl + Alkyl halide Hydrazine hydrate, 2,4-pentanedione, 3-methylbut-2-en-1-yl bromide 85°C, 1.5 h ~38-45% Suitable for small to medium scale synthesis
N-alkylation of pre-formed pyrazole Pyrazole, alkyl halide, base (K2CO3) Reflux in DMF Variable Requires prior pyrazole synthesis

Notes on Reaction Conditions and Purification

  • Temperature: Typically around 85°C for cyclization and alkylation steps.
  • Solvent: Dimethylformamide (DMF) is preferred for its polarity and ability to dissolve reactants.
  • Purification: Column chromatography on silica gel with hexane/ethyl acetate or hexane/dichloromethane mixtures.
  • Yields: Generally moderate, ranging from 38% to 45% for key steps.

Summary of the Synthesis Pathway

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of reduced pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the nature of the compound’s interactions with biological molecules.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 1

The substituent at position 1 significantly influences physicochemical and biological properties. Key analogs include:

Compound Name Substituent at Position 1 Molecular Formula Key Properties/Applications Reference
4-Methyl-1-(4-methylpentan-2-yl)-1H-pyrazol-3-amine 4-methylpentan-2-yl C10H19N3 Increased hydrophobicity; potential CNS activity
4-Methyl-1-(1-phenylethyl)-1H-pyrazol-3-amine 1-phenylethyl C12H15N3 Enhanced aromatic interactions; possible kinase inhibition
1-(Adamantan-1-yl)-1H-pyrazol-3-amine Adamantyl C13H19N3 High lipophilicity; improved blood-brain barrier penetration
4-Methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-amine 2,2,2-trifluoroethyl C6H8F3N3 Electron-withdrawing effects; altered metabolic stability

Key Observations :

  • Aromatic substituents (e.g., phenylethyl) introduce π-π stacking capabilities, useful in targeting aromatic residues in enzymes or receptors .
  • Adamantyl groups confer rigidity and high lipophilicity, often utilized in CNS-targeting drugs .
  • Fluorinated substituents (e.g., trifluoroethyl) improve metabolic stability and electronegativity, influencing binding affinity .

Substituent Variations at Position 4

The methyl group at position 4 can be replaced with halogens or other functional groups:

Compound Name Substituent at Position 4 Molecular Formula Key Properties/Applications Reference
4-Bromo-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine Bromine C8H14BrN3 Higher molecular weight; potential halogen bonding in drug design
4-Chloro-1-[(3-fluorophenyl)methyl]-1H-pyrazol-3-amine Chlorine C10H9ClFN3 Enhanced electrophilicity; antimicrobial applications

Key Observations :

  • Methyl groups at position 4 provide steric bulk without significantly altering electronic properties, favoring passive diffusion .

Biologische Aktivität

4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine, with the CAS number 1326775-05-6, is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial effects. This article delves into the biological activity of this specific compound, highlighting relevant studies, mechanisms of action, and potential therapeutic applications.

Antioxidant Activity

Antioxidant activity is another area where pyrazole derivatives have shown promise. Research indicates that certain pyrazole compounds can act as effective scavengers of free radicals, thereby protecting cellular components from oxidative damage. This property is crucial in preventing diseases linked to oxidative stress, such as cancer and neurodegenerative disorders .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is essential for optimizing the biological activity of pyrazole derivatives. The presence of specific substituents on the pyrazole ring can significantly influence its pharmacological profile. For example, modifications at the 1 or 3 positions of the pyrazole ring have been shown to enhance binding affinity to biological targets .

Table: Summary of Biological Activities of Pyrazole Derivatives

Compound NameActivity TypeKey Findings
4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amineAntimicrobialPotential efficacy against various strains (inferred)
Other Pyrazole DerivativesAntioxidantEffective DPPH radical scavenging activity
Substituted PyrazolesAnti-inflammatoryInhibition of COX enzymes in vitro

Case Study 1: Antimicrobial Efficacy

In a study examining various pyrazole derivatives, researchers synthesized several compounds and evaluated their antimicrobial properties using standard disk diffusion methods. While direct data on 4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine was not available, related compounds demonstrated significant inhibition zones against Gram-positive and Gram-negative bacteria .

Case Study 2: Antioxidant Activity Assessment

Another study focused on the antioxidant potential of substituted pyrazoles. The researchers utilized DPPH radical scavenging assays to assess the efficacy of these compounds. The results indicated that certain structural modifications led to enhanced antioxidant capacity, suggesting that similar strategies could be applied to optimize 4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine for improved bioactivity .

Q & A

Q. What are common synthetic routes for 4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine?

While direct synthesis protocols for this compound are limited in published literature, analogous pyrazole derivatives are synthesized via:

  • Copper-catalyzed cross-coupling reactions : For example, coupling iodopyrazole intermediates with alkylamines using cesium carbonate as a base and copper(I) bromide as a catalyst (yields ~17–20%) .
  • Multi-step alkylation : Reacting pyrazole precursors with halogenated alkanes (e.g., 3-methylbutan-2-yl halides) under basic conditions (e.g., NaH in DMF) .
    Key considerations : Optimize reaction time (e.g., 48 hours at 35°C) and use chromatographic purification (e.g., ethyl acetate/hexane gradients) to isolate the product .

Q. How is this compound characterized analytically?

Standard characterization methods include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR to confirm substituent positions and amine proton environments (e.g., δ 2.29 ppm for methyl groups adjacent to pyrazole) .
  • High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 215 [M+H]+^+) and fragmentation patterns .
  • Melting point analysis : Critical for assessing purity (e.g., 104–107°C for analogous compounds) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during characterization?

Conflicts in NMR assignments (e.g., overlapping peaks for methyl or amine groups) can be addressed by:

  • 2D NMR techniques : HSQC and HMBC to correlate 1H^1H-13C^{13}C couplings and confirm connectivity .
  • Isotopic labeling : Introducing 15N^{15}N-labeled amines to track nitrogen environments .
  • Cross-verification with HRMS : Ensure molecular ion peaks align with expected molecular formulas .

Q. What strategies optimize synthetic yields for pyrazole-3-amine derivatives?

Yield optimization involves:

  • Catalyst screening : Testing copper(I) vs. palladium catalysts for cross-coupling efficiency .
  • Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in substitution reactions .
  • Temperature control : Lower temperatures (e.g., 35°C) reduce side reactions during alkylation .
    Case study : Using cesium carbonate as a base increased yields by 15% compared to potassium carbonate in analogous syntheses .

Q. How do structural modifications influence biological activity?

  • Substituent effects : Adding electron-withdrawing groups (e.g., chloro or fluoro) to the pyrazole ring enhances receptor-binding affinity in enzyme inhibition assays .
  • Alkyl chain length : Longer alkyl chains (e.g., 3-methylbutan-2-yl) may improve lipophilicity and membrane permeability .
    Experimental design : Test modified derivatives in vitro against target enzymes (e.g., kinases) using fluorescence-based assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported bioactivity data?

  • Validate assay conditions : Ensure consistent pH, temperature, and co-solvent (e.g., DMSO concentration ≤0.1%) across studies .
  • Control for stereochemistry : Chiral centers in the 3-methylbutan-2-yl group may lead to divergent activities; use enantiomerically pure samples .
  • Reference structural analogs : Compare with compounds like 4-(4-chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine, where chlorophenyl groups enhance stability .

Methodological Guidance

Q. Designing a study to explore its pharmacological potential

  • Target identification : Screen against GPCRs or kinases using computational docking (e.g., AutoDock Vina) .
  • In vitro assays : Measure IC50_{50} values in enzyme inhibition assays (e.g., COX-2 or P450 isoforms) .
  • Metabolic stability : Use liver microsomes to assess CYP-mediated degradation .

Q. Scaling up synthesis for preclinical studies

  • Purification : Replace column chromatography with recrystallization (e.g., using ethanol/water mixtures) for gram-scale production .
  • Quality control : Implement HPLC with UV detection (λ = 254 nm) to monitor purity ≥95% .

Comparative Analysis

Table 1 : Key differences between 4-Methyl-1-(3-methylbutan-2-yl)-1H-pyrazol-3-amine and structurally similar compounds

CompoundMolecular WeightKey FeaturesBioactivity Insights
4-(4-Chlorophenyl)-3-(methoxymethyl)-1H-pyrazol-5-amine 237.68 g/molChlorophenyl enhances stabilityPotential antimicrobial agent
[(3-Fluorophenyl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine 263.32 g/molFluoro group improves binding affinityKinase inhibition candidate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.